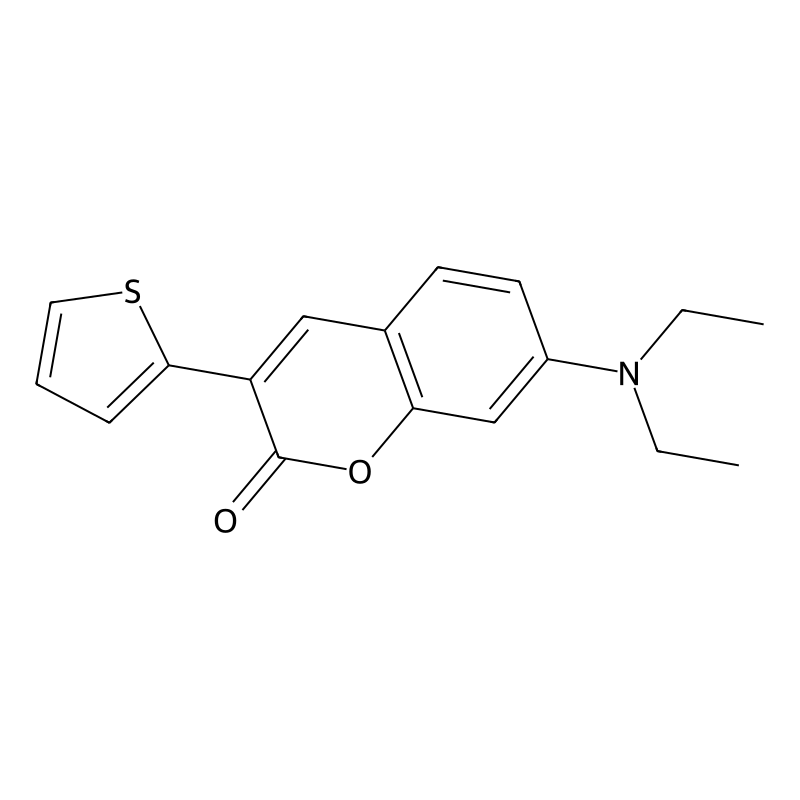

7-(Diethylamino)-3-(2-thienyl)coumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

7-(Diethylamino)-3-(2-thienyl)coumarin (7-DEATC) is a heterocyclic compound synthesized from various starting materials. The specific method can influence the final yield and product purity. Scientific literature describes different synthesis routes, but a common approach involves condensation reactions between a diethyl aminophenol derivative and a thienylcarbonyl compound [].

Potential Applications

Research explores 7-DEATC for various potential applications due to its interesting properties. Some documented areas of investigation include:

Fluorescent Probes

The molecule exhibits fluorescence, making it a candidate for applications in sensing and imaging experiments. Studies have explored 7-DEATC's potential use in bioimaging for specific cellular markers [].

Laser Dyes

7-DEATC's light-absorbing properties are under investigation for potential use in dye lasers [].

7-(Diethylamino)-3-(2-thienyl)coumarin is a synthetic compound belonging to the class of coumarin derivatives. Its molecular formula is C20H19NO2S, and it features a fused pyran-2-one ring system, which is characteristic of coumarins. The compound has a diethylamino group at the 7th position and a thiophene ring at the 3rd position, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Safety information on 7-(Diethylamino)-3-(2-thienyl)coumarin is not available in scientific databases. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols. This may include wearing personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling the compound.

Future Research Directions

Given the lack of documented research on 7-(Diethylamino)-3-(2-thienyl)coumarin, further investigation is needed to explore its potential applications. This could involve:

- Synthesis and characterization of the compound, including determination of its physical and chemical properties.

- Investigation of its potential biological activities, such as antitumor, anti-inflammatory, or fluorescent properties.

- Exploration of its interaction with other molecules or biological systems.

- Electrophilic Substitution: The presence of the thiophene ring allows for electrophilic substitution reactions, which can modify the electronic properties of the compound.

- Nucleophilic Reactions: The diethylamino group can participate in nucleophilic reactions, potentially forming new derivatives that may exhibit different biological or chemical activities.

- Photo

7-(Diethylamino)-3-(2-thienyl)coumarin has been investigated for its biological properties. It exhibits:

- Antimicrobial Activity: Studies indicate that this compound demonstrates antimicrobial effects against various bacteria and fungi.

- Fluorescent Properties: Its fluorescence makes it useful in biological imaging and as a fluorescent probe in biochemical assays.

- Potential Anticancer Activity: Preliminary studies suggest it may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action .

The synthesis of 7-(Diethylamino)-3-(2-thienyl)coumarin typically involves the following steps:

- Formation of Coumarin Core: The initial step involves synthesizing the coumarin nucleus through condensation reactions between phenolic compounds and α-carbonyl compounds.

- Introduction of Diethylamino Group: This is achieved through nucleophilic substitution reactions where diethylamine reacts with an appropriate electrophile attached to the coumarin structure.

- Thiophene Integration: The thiophene moiety can be introduced via cyclization reactions or by using pre-synthesized thiophene derivatives that react with the coumarin core.

These methods can vary based on desired yields and purity levels .

7-(Diethylamino)-3-(2-thienyl)coumarin finds applications in several areas:

- Fluorescent Dyes: Due to its fluorescent properties, it is used as a dye in biological research for staining cells and tissues.

- Pharmaceuticals: Its antimicrobial and potential anticancer activities make it a candidate for drug development.

- Material Science: The compound can be incorporated into polymers or coatings that require specific optical properties.

Studies on the interactions of 7-(Diethylamino)-3-(2-thienyl)coumarin with biomolecules have shown that:

- It can bind to proteins, influencing their activity and stability.

- Its fluorescence can be quenched or enhanced depending on the surrounding environment, making it useful in studying protein conformations and dynamics.

- Interaction with nucleic acids has been observed, suggesting potential applications in genetic research .

Several compounds share structural similarities with 7-(Diethylamino)-3-(2-thienyl)coumarin. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Amino-4-methylcoumarin | Amino group at position 7 | Known for its strong fluorescence |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits antioxidant properties |

| 6-Methylcoumarin | Methyl group at position 6 | Used as a flavoring agent |

| Coumarin | Basic structure without substitutions | Found in various plants; used as a fragrance |

Compared to these compounds, 7-(Diethylamino)-3-(2-thienyl)coumarin's unique combination of a diethylamino group and thiophene ring provides distinct electronic properties and biological activities, making it particularly interesting for research and application in diverse fields .

XLogP3

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant